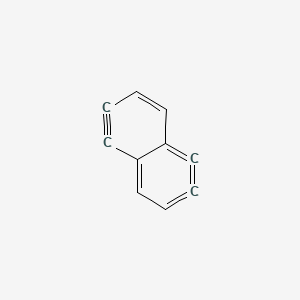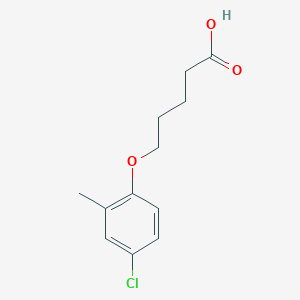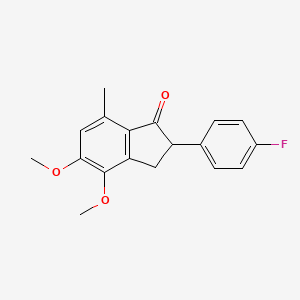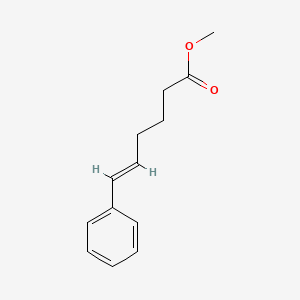
6-Phenyl-5-hexenoic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-5-hexenoic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenyl group attached to a hexenoic acid backbone, with a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-5-hexenoic acid, methyl ester typically involves the esterification of 6-Phenyl-5-hexenoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-5-hexenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing esters to alcohols.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: 6-Phenyl-5-hexenoic acid.
Reduction: 6-Phenyl-5-hexenol.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-5-hexenoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes.
Industry: Utilized in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 6-Phenyl-5-hexenoic acid, methyl ester involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-hexenoate: Similar structure but lacks the phenyl group.
Methyl 5-hexynoate: Contains a triple bond instead of a double bond in the hexenoic acid chain.
Methyl benzoate: Contains a benzene ring but lacks the hexenoic acid chain
Uniqueness
6-Phenyl-5-hexenoic acid, methyl ester is unique due to the presence of both a phenyl group and a hexenoic acid chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
85396-64-1 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
methyl (E)-6-phenylhex-5-enoate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2,4-6,8-10H,3,7,11H2,1H3/b10-6+ |
InChI-Schlüssel |
CUAFVHKUQUVEAG-UXBLZVDNSA-N |
Isomerische SMILES |
COC(=O)CCC/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)CCCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)


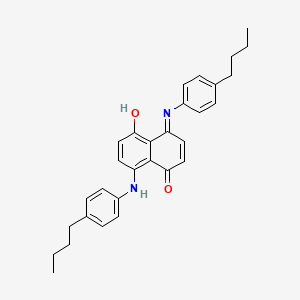
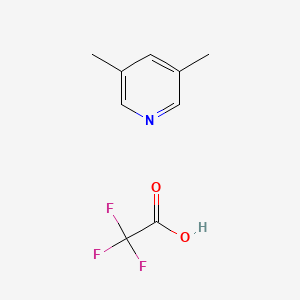
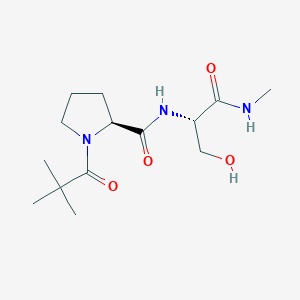
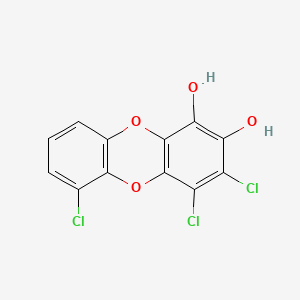
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
